molecular formula C10H13FO2 B2581790 1-(2,2-Dimethoxyethyl)-3-fluorobenzene CAS No. 1303889-62-4

1-(2,2-Dimethoxyethyl)-3-fluorobenzene

Cat. No. B2581790
CAS RN: 1303889-62-4
M. Wt: 184.21
InChI Key: XOMPIQPODVNMEY-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethoxyethyl)-3-fluorobenzene” is a chemical compound with the CAS Number: 1269151-82-7 . It has a molecular weight of 184.21 . It is stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a study describes the synthesis of (2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole . The synthesis started from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate . Another study describes the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethoxyethyl)-3-fluorobenzene” can be represented by the InChI code: 1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-(2,2-Dimethoxyethyl)-3-fluorobenzene” is a liquid at room temperature . It has a molecular weight of 184.21 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-(2,2-Dimethoxyethyl)-3-fluorobenzene and its derivatives are noted for their role in organometallic chemistry. Fluorobenzenes like this compound are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their structure allows for weak binding to metal centers, making them suitable as non-coordinating solvents or easily displaced ligands. This property is particularly useful in the synthesis and characterization of well-defined complexes, and these compounds have been explored for their potential in organic synthesis through reactions such as C-H and C-F bond activation (Pike, Crimmin, & Chaplin, 2017).

Photophysics and Material Sciences

These compounds have significant applications in photophysics and material sciences. For instance, the complex hydrogen bonding network in derivatives of 1-(2,2-Dimethoxyethyl)-3-fluorobenzene results in the formation of cofacial trimers, dimers, and monomers, providing a unique opportunity to study the effect of aggregation on the photophysics of these compounds. This understanding is crucial in the development of new materials with specific light absorption and emission properties (Levitus et al., 2001).

Hydrophobicity in Chemical Interactions

The study of fluorobenzenes like 1-(2,2-Dimethoxyethyl)-3-fluorobenzene provides insights into the hydrophobicity of chemical interactions. These compounds exhibit a progressive hydrophobicity, impacting their interactions with other molecules and their solvation behavior. Understanding these interactions is crucial for applications in various fields including pharmaceuticals, where the hydrophobicity of a compound can significantly influence its behavior in biological systems (Kumar, Mahato, Dixit, & Patwari, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMPIQPODVNMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)-3-fluorobenzene

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